molecular formula C8H11NO2 B13205479 4-Amino-1-(furan-3-yl)butan-1-one

4-Amino-1-(furan-3-yl)butan-1-one

Cat. No.: B13205479
M. Wt: 153.18 g/mol
InChI Key: BZPWKLYQQUPZMG-UHFFFAOYSA-N
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Description

4-Amino-1-(furan-3-yl)butan-1-one is an organic compound characterized by the presence of an amino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(furan-3-yl)butan-1-one typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method includes the use of furan-3-carbaldehyde as a starting material, which undergoes reductive amination with an appropriate amine to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(furan-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Nitro or imine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

4-Amino-1-(furan-3-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(furan-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-1-(furan-2-yl)butan-1-one
  • 4-Amino-1-(furan-2-yl)butan-1-one

Comparison: 4-Amino-1-(furan-3-yl)butan-1-one is unique due to the position of the furan ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-amino-1-(furan-3-yl)butan-1-one

InChI

InChI=1S/C8H11NO2/c9-4-1-2-8(10)7-3-5-11-6-7/h3,5-6H,1-2,4,9H2

InChI Key

BZPWKLYQQUPZMG-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)CCCN

Origin of Product

United States

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